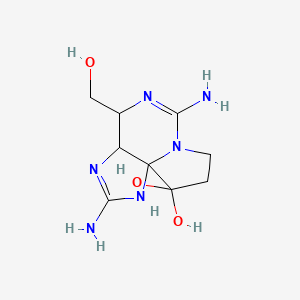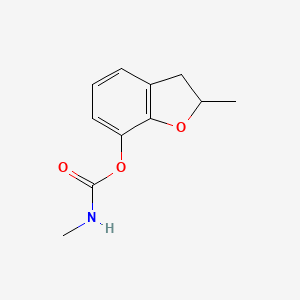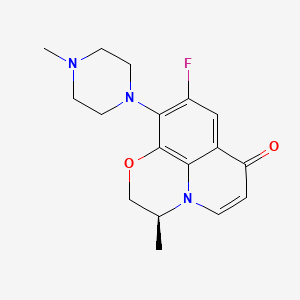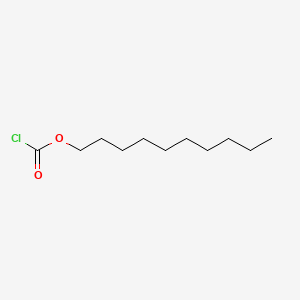
Decyl chloroformate
Übersicht
Beschreibung
Decyl chloroformate is an n-alkyl chloroformate derivative . It has a linear formula of ClCO2(CH2)9CH3 . The molecular weight of this compound is 220.74 .
Synthesis Analysis
This compound can be prepared by reacting decyl alcohol with triphosgene . It may also be used to synthesize decyl chloride via decarboxylation in the presence of dimethylformamide .Molecular Structure Analysis
The molecular formula of this compound is C11H21ClO2 . The IUPAC Standard InChI is InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3 .Chemical Reactions Analysis
This compound may be used in the preparation of (S)-(+)-N-decoxycarbonyl-leucine, a chiral surfactant . It may also be used to synthesize decyl chloride via decarboxylation in the presence of dimethylformamide . The reactivity of chloroformates and acyl chlorides are similar .Physical and Chemical Properties Analysis
This compound is a colorless to almost colorless clear liquid . It has a boiling point of 163 °C/44 mmHg and a specific gravity of 0.96 at 20 °C . The refractive index is 1.44 .Wissenschaftliche Forschungsanwendungen
Barton Reductive Decarboxylation Reactions
Decyl chloroformate has been implicated in studies involving Barton reductive decarboxylation reactions. Chloroform, acting as both a solvent and a hydrogen atom donor, facilitates the conversion of carboxylic acids to primary, secondary, and tertiary alkyl radicals. This process is significantly influenced by polar effects and quantum mechanical tunneling, demonstrating chloroform's role in organic synthesis and mechanistic organic chemistry (Junming Ho et al., 2013).
Enhanced Anaerobic Dechlorination
Research on environmental pollution has shown the effectiveness of bioanode stimulation in enhancing the anaerobic dechlorination of polychlorinated biphenyls (PCBs) in sediments. The introduction of a low-voltage electric field acts as an electron donor, significantly improving PCB dechlorination. This presents a promising, cost-effective strategy for the bioremediation of PCB-contaminated environments (Hui Yu et al., 2016).
Complete Chloroform Dechlorination
A microbial community capable of complete chloroform dechlorination through organochlorine respiration and fermentation has been identified. This process involves the conversion of chloroform to dichloromethane, which is then fermented to acetate, hydrogen, and carbon dioxide, indicating a significant step towards environmental detoxification (Matthew K. O. Lee et al., 2012).
Ion Transport and Bulk Liquid Membranes
Decyl-18-crown-6, a derivative associated with this compound chemistry, has been utilized in the selective transport of Sr2+ ions across chloroform bulk liquid membranes. This study highlights the application of this compound derivatives in separation science and technology, providing insights into the selectivity and efficiency of ion transport mechanisms (M. Shamsipur & F. Raoufi, 2002).
Enhanced Mobility in Poly(3-hexylthiophene) Transistors
In the field of materials science, chloroform, a solvent related to this compound, has been used to improve the field-effect mobilities of poly(3-hexylthiophene) (P3HT) films in transistors. By switching to high-boiling-point solvents, researchers achieved significant improvements in the microstructure and charge transport properties of P3HT films, demonstrating chloroform's utility in the development of advanced electronic devices (Jui-Fen Chang et al., 2004).
Safety and Hazards
Decyl chloroformate is classified as dangerous. It is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, not getting in eyes, on skin, or on clothing, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Decyl chloroformate primarily targets the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Mycobacterium tuberculosis . This enzyme plays a crucial role in the condensation reaction of fatty acid synthesis by adding two carbons from malonyl-ACP .
Mode of Action
It is known that chloroformates, a class of organic compounds to which this compound belongs, are used as reagents in organic chemistry . They can react with amines to form carbamates and with alcohols to form carbonate esters .
Biochemical Pathways
It’s known that the compound can be used in the preparation of (s)-(+)-n-decoxycarbonyl-leucine, a chiral surfactant . It may also be used to synthesize decyl chloride via decarboxylation in the presence of dimethylformamide .
Pharmacokinetics
It’s known that the compound is a colorless, volatile liquid that degrades in moist air . Its boiling point is 226-227 °C, and it has a density of 0.956 g/mL at 25 °C .
Action Environment
It’s known that the compound is a colorless, volatile liquid that degrades in moist air . It should be stored at 2-8°C .
Biochemische Analyse
Biochemical Properties
Decyl chloroformate, like other chloroformates, is reactive and can interact with various biomolecules. It can react with amines to form carbamates and with alcohols to form carbonate esters These reactions are crucial in biochemical processes, as they facilitate the formation of complex molecules from simpler ones
Cellular Effects
They can produce corrosive vapors that may form hydrochloric acid upon contact with cells
Molecular Mechanism
This compound, as an alkyl chloroformate, degrades to give the alkyl chloride, with retention of configuration . This reaction is proposed to proceed via a substitution nucleophilic internal mechanism
Eigenschaften
IUPAC Name |
decyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZCHVHSWUYCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204065 | |
| Record name | Decyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55488-51-2 | |
| Record name | Carbonochloridic acid, decyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55488-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

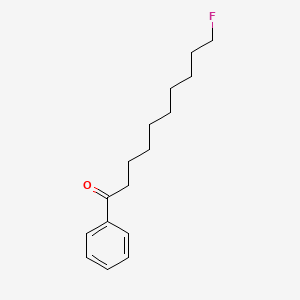

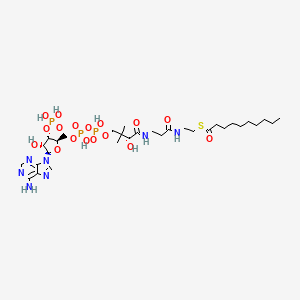




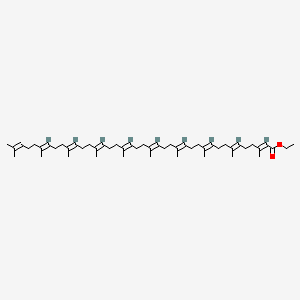
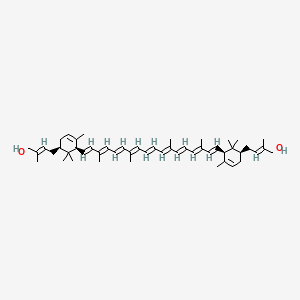
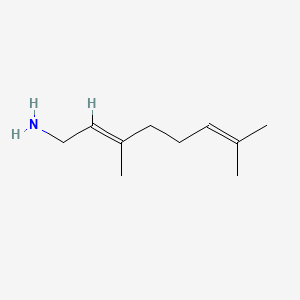
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-3H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B1670100.png)
